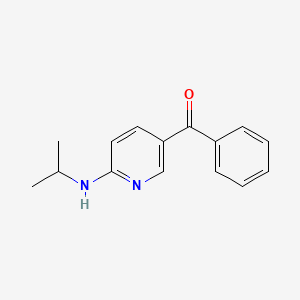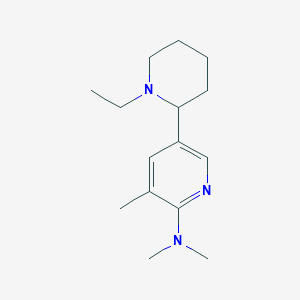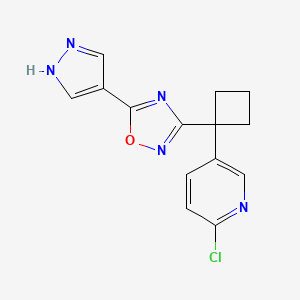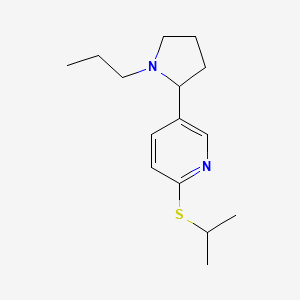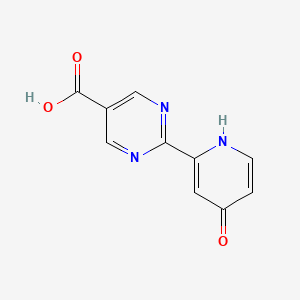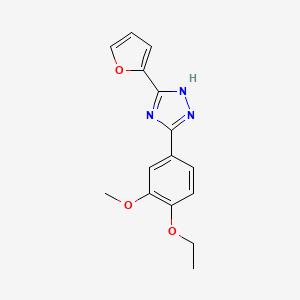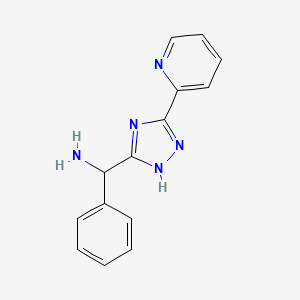
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorophenyl group at the 3-position and an iodine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring. The iodination at the 4-position can be achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The chlorophenyl and iodine groups make the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The products of these reactions can vary widely, including substituted pyrazoles, pyrazole derivatives with altered electronic properties, and complex organic molecules formed through coupling reactions.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
3-(3-Chlorophenyl)-1H-pyrazole: Lacks the iodine substitution, which affects its reactivity and applications.
4-Iodo-1H-pyrazole: Lacks the chlorophenyl group, resulting in different chemical properties and uses.
3-(3-Chlorophenyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the chlorophenyl and iodine substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H6ClIN2 |
|---|---|
Poids moléculaire |
304.51 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Clé InChI |
CDSJFFFKPZZUAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



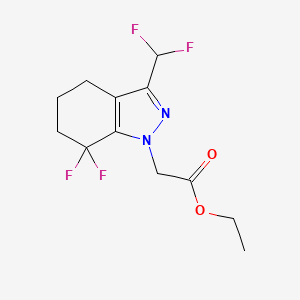
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)




